L-701324
Overview
Description
This compound specifically targets the glycine binding site of the NMDA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system . L-701,324 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, depression, and neurodegenerative diseases .
Mechanism of Action
Target of Action
L-701324 is a potent, orally active NMDA receptor antagonist . It specifically targets the glycine B binding site on the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the glycine binding site resides within the GluN1 subunit of the receptor .
Mode of Action
This compound antagonizes the activity of the NMDA receptor by blocking its glycine B binding site . This action inhibits the normal function of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.
Biochemical Pathways
The NMDA receptor is part of the glutamatergic system, which is one of the main excitatory neurotransmitter systems in the brain. By blocking the glycine B binding site, this compound can affect various biochemical pathways related to this system . For instance, it has been shown to reduce the propensity to activate mesolimbic dopaminergic systems .
Result of Action
This compound has been found to have antidepressant activity . In animal models, it has been shown to reduce immobility in the forced swim test and tail suspension test, which are commonly used to assess antidepressant-like behavior . Moreover, it has been found to increase the expression of BDNF, pTrkB, and pCREB in the hippocampus , which are markers often associated with antidepressant effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antidepressant-like effects have been observed under conditions of chronic unpredictable mild stress . .
Biochemical Analysis
Biochemical Properties
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle. It also affects the expression of genes involved in apoptosis, leading to programmed cell death in targeted cells .
Molecular Mechanism
At the molecular level, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. High doses of the compound can also result in toxic or adverse effects, including liver and kidney damage .
Metabolic Pathways
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it may require specific cofactors for its metabolism, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes through active or passive mechanisms, depending on its concentration and the presence of transport proteins .
Subcellular Localization
The subcellular localization of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, or in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
The synthesis of L-701,324 involves several steps, starting with the preparation of the quinolinone core structure. The synthetic route typically includes the following steps:
Formation of the Quinolinone Core: The quinolinone core is synthesized through a series of condensation and cyclization reactions involving appropriate starting materials such as aniline derivatives and phenolic compounds.
Chlorination: The introduction of the chlorine atom at the 7-position of the quinolinone ring is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Phenoxy Substitution: The phenoxy group is introduced at the 3-position of the quinolinone ring through nucleophilic aromatic substitution reactions using phenol derivatives
Industrial production methods for L-701,324 involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
L-701,324 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position of the quinolinone ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinolinone ring can be reduced to the corresponding quinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives of L-701,324
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon and copper(I) iodide . Major products formed from these reactions include quinone derivatives, quinoline derivatives, and various substituted quinolinone compounds .
Scientific Research Applications
L-701,324 has a wide range of scientific research applications, including:
Neuroscience: L-701,324 is used to study the role of NMDA receptors in synaptic transmission, learning, and memory. .
Pharmacology: L-701,324 is employed in pharmacological studies to evaluate the efficacy and safety of NMDA receptor antagonists as potential therapeutic agents for various neurological and psychiatric conditions
Drug Development: L-701,324 serves as a lead compound for the development of new NMDA receptor antagonists with improved pharmacokinetic and pharmacodynamic properties
Behavioral Studies: L-701,324 is used in animal models to study the effects of NMDA receptor antagonism on behavior, including anticonvulsant, antidepressant, and anxiolytic effects
Comparison with Similar Compounds
L-701,324 is unique among NMDA receptor antagonists due to its high selectivity and affinity for the glycine binding site. Similar compounds include:
L-689,560: Another NMDA receptor antagonist that targets the glycine site, but with lower potency and selectivity compared to L-701,324
L-703,717: A structurally related compound with similar pharmacological properties, but differing in its binding affinity and efficacy
D-cycloserine: A partial agonist at the glycine site of the NMDA receptor, used in the treatment of anxiety disorders and cognitive enhancement
L-701,324 stands out due to its potent and selective antagonism of the glycine site, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRDMUHUXVRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162016 | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142326-59-8 | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 701324 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-701,324 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-701324 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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